4-Methyl-isatoic anhydride

Vue d'ensemble

Description

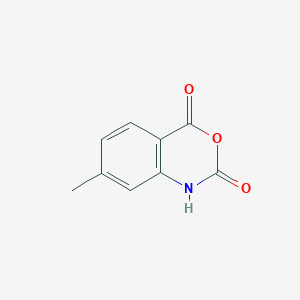

4-Methyl-isatoic anhydride is an organic compound with the chemical formula C9H7NO3. It is a derivative of isatoic anhydride, featuring a methyl group at the fourth position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and dyes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-isatoic anhydride can be synthesized through several methods:

Cyclization of Anthranilic Acids: This method involves the reaction of anthranilic acid derivatives with phosgene, triphosgene, or ethyl chloroformate.

Catalytic Carbonylation of Anilines: This method uses palladium(II)-catalyzed carbonylation of substituted anilines with carbon monoxide.

Transformation of Phthalic Anhydride Derivatives: This method involves the reaction of phthalic anhydride derivatives with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates.

Industrial Production Methods: Industrial production of this compound often employs the cyclization of anthranilic acids due to its scalability and cost-effectiveness. The use of phosgene or its derivatives, despite their toxicity, is common in industrial settings due to the high yield and purity of the product.

Analyse Des Réactions Chimiques

4-Methyl-isatoic anhydride undergoes various chemical reactions, including:

Alcoholysis: In the presence of alcohols, this compound forms esters and releases carbon dioxide.

Aminolysis: Amines can open the anhydride ring, leading to the formation of amides.

Oxidation and Reduction: The compound can undergo oxidation to form quinolinone derivatives and reduction to form hydroxy derivatives.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under mild conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base.

Aminolysis: Amines such as methylamine or ethylamine, typically under mild to moderate conditions.

Major Products:

Hydrolysis: Anthranilic acid and carbon dioxide.

Alcoholysis: Esters and carbon dioxide.

Aminolysis: Amides.

Applications De Recherche Scientifique

4-Methyl-isatoic anhydride has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of various nitrogen-containing heterocyclic compounds, including quinazolines, quinazolones, and benzodiazepines.

Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical drugs such as methaqualone and related 4-quinazolinone-based drugs.

Dyes: The compound is used in the production of dyes due to its stability and color properties.

Polymer Industry: It acts as a blowing agent in the polymer industry, exploiting its tendency to release carbon dioxide.

Mécanisme D'action

The mechanism of action of 4-Methyl-isatoic anhydride involves its ability to act as a masked directing group and internal oxidant in various catalytic reactions. For example, in rhodium-catalyzed decarbonylative annulation, the acyloxy group formed from the N-H deprotonation and C-O bond cleavage of this compound assists in the ortho C-H activation . The isocyanate moiety acts as an internal oxidant, facilitating the oxidation of rhodium(I) to rhodium(III) through decarbonylation .

Comparaison Avec Des Composés Similaires

4-Methyl-isatoic anhydride can be compared with other similar compounds such as:

Isatoic Anhydride: The parent compound, lacking the methyl group at the fourth position.

N-Methylisatoic Anhydride: This compound features a methyl group on the nitrogen atom, leading to different reactivity and applications.

5-Nitroisatoic Anhydride: This derivative contains a nitro group, which significantly alters its reactivity and applications.

Uniqueness: this compound is unique due to the presence of the methyl group at the fourth position, which influences its reactivity and applications in organic synthesis and pharmaceuticals.

Activité Biologique

4-Methyl-isatoic anhydride, also known as N-Methylisatoic anhydride, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in pharmaceuticals and research.

Target of Action

this compound primarily acts through nucleophilic reactions, where it can undergo hydrolysis to produce anthranilic acid and carbon dioxide. This reaction is significant as anthranilic acid is a precursor in the biosynthesis of tryptophan, influencing metabolic pathways related to neurotransmitter synthesis.

Mode of Action

The compound's reactivity allows it to interact with various biomolecules, including enzymes and proteins. It can participate in nucleophilic substitution reactions, forming hydroxy quinolinone derivatives, which may exhibit therapeutic properties.

Cellular Effects

Research indicates that this compound influences several cellular processes, including gene expression and cellular metabolism. Its derivatives have shown potential antibacterial, antifungal, and anticancer activities. For instance, phenylbenzohydrazides derived from isatoic anhydride have demonstrated anti-inflammatory effects in vitro and in vivo by reducing cytokine production and nitric oxide levels .

Metabolic Pathways

The compound is involved in various metabolic pathways. It can interact with enzymes to influence metabolic fluxes. For example, its hydrolysis leads to the production of anthranilic acid, which plays a vital role in tryptophan biosynthesis.

Case Studies

-

Anti-Inflammatory Activity

A study highlighted that phenylbenzohydrazides derived from isatoic anhydride exhibited significant anti-inflammatory activity. The most effective derivative reduced cell migration and cytokine production in vitro, suggesting potential for developing new anti-inflammatory drugs . -

Antimicrobial Activity

In laboratory settings, this compound and its derivatives were tested against various bacterial strains. Results indicated significant antimicrobial activity at specific concentrations, supporting its use in developing new antibiotics.

Data Tables

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Anti-inflammatory | Reduces cytokine production | High (in vitro studies) |

| Antimicrobial | Disrupts bacterial cell walls | Moderate to high |

| Anticancer | Induces apoptosis in cancer cells | Variable (depends on dosage) |

Scientific Research Applications

This compound serves multiple roles in scientific research:

- Organic Synthesis : It acts as a building block for synthesizing nitrogen-containing heterocycles such as quinazolines and benzodiazepines.

- Pharmaceutical Development : The compound is utilized as an intermediate in synthesizing drugs like methaqualone.

- Dyes and Polymers : Its stability makes it suitable for dye production and as a blowing agent in the polymer industry due to its ability to release carbon dioxide upon decomposition .

Propriétés

IUPAC Name |

7-methyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHSJGKIFDLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497703 | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63480-11-5 | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63480-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.